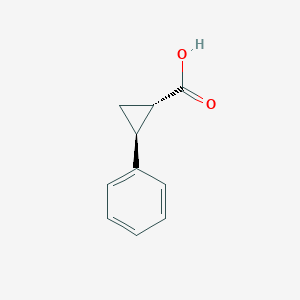
4-(2-hydroxyethoxy)-3-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone is an aromatic ketone . It has been tested for use in UV curing formulations on wood, metal, plastic, and paper surfaces . It has lower volatility and odor compared to Irgacure 1173 . Importantly, the reactive hydroxyl groups of it are easily grafted onto the polymer molecules, making it more convenient to process .
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone is C12H16O4 . The SMILES string is CC©(O)C(=O)c1ccc(OCCO)cc1 .
Chemical Reactions Analysis
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone is used as a photoinitiator in the preparation of UV-VIS curable PEG hydrogels for biomedical applications . It has been used in the synthesis of polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles .
Physical And Chemical Properties Analysis
The melting point of 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone is 88-90 °C (lit.) . It is soluble in methanol . The predicted boiling point is 405.0±25.0 °C, and the predicted density is 1.183±0.06 g/cm3 .
Mécanisme D'action
Safety and Hazards
The safety data sheet for 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone indicates that it is classified as Aquatic Chronic 2 under GHS . The precautionary statements include P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-hydroxyethoxy)-3-methoxybenzonitrile involves the reaction of 4-chloro-3-methoxybenzonitrile with ethylene glycol in the presence of a base to form the desired product.", "Starting Materials": [ "4-chloro-3-methoxybenzonitrile", "ethylene glycol", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 4-chloro-3-methoxybenzonitrile and ethylene glycol to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and filter off any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] } | |
Numéro CAS |
932909-10-9 |
Nom du produit |
4-(2-hydroxyethoxy)-3-methoxybenzonitrile |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



